molecular formula C20H21N3O5S2 B489753 3,5-dimethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 692745-95-2

3,5-dimethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B489753
CAS No.: 692745-95-2
M. Wt: 447.5g/mol
InChI Key: IIJFORSESJAIBY-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a complex organic compound featuring a benzamide core substituted with methoxy groups and a benzo[d]thiazole moiety linked via a sulfonyl-pyrrolidine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized via a cyclization reaction involving 2-aminothiophenol and a suitable carboxylic acid derivative under acidic conditions.

    Sulfonylation: The benzo[d]thiazole derivative is then subjected to sulfonylation using pyrrolidine and a sulfonyl chloride reagent, typically in the presence of a base such as triethylamine.

    Coupling with Benzamide: The final step involves coupling the sulfonylated benzo[d]thiazole with 3,5-dimethoxybenzoyl chloride in the presence of a base like pyridine or triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:

    Batch or Continuous Flow Reactors: To handle large volumes and improve reaction efficiency.

    Automated Synthesis: Utilizing automated systems to control reaction parameters precisely.

    Purification Techniques: Employing crystallization, distillation, or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: Electrophilic aromatic substitution can occur on the benzamide ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents under acidic conditions.

Major Products

    Oxidation Products: Quinones, sulfoxides.

    Reduction Products: Sulfides, amines.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of organic semiconductors or photovoltaic materials.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its complex structure.

    Receptor Binding: May interact with specific biological receptors, influencing cellular pathways.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: Potential precursor for active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways: Modulating signaling pathways, such as those involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxybenzamide: Lacks the benzo[d]thiazole and sulfonyl-pyrrolidine moieties.

    Benzo[d]thiazole Derivatives: Similar core structure but different substituents.

    Sulfonyl-pyrrolidine Compounds: Similar sulfonyl-pyrrolidine bridge but different aromatic systems.

Uniqueness

    Structural Complexity: Combines multiple functional groups, offering unique reactivity and biological activity.

This detailed overview highlights the significance and potential of 3,5-dimethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide in scientific research and industry

Biological Activity

3,5-Dimethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a complex organic compound that integrates a benzamide core with notable substituents that enhance its biological activity. This compound features a pyrrolidine ring linked via a sulfonyl group to a benzo[d]thiazole moiety, which is known for its diverse pharmacological properties. The aim of this article is to explore the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H22N4O3S\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_3\text{S}

This structure includes:

  • Dimethoxy groups at the 3 and 5 positions of the benzene ring.
  • A pyrrolidine moiety connected through a sulfonyl linkage.
  • A benzo[d]thiazole ring contributing to its biological profile.

Biological Activities

Compounds similar to this compound have been reported to exhibit various biological activities, including:

  • Anticancer Activity : Thiazole derivatives often demonstrate significant antiproliferative effects against various cancer cell lines. The presence of the thiazole ring is crucial for enhancing cytotoxicity.
  • Antimicrobial Properties : Compounds with similar structures have shown effectiveness against bacterial and fungal strains.
  • Anticonvulsant Effects : Some thiazole-containing compounds have been noted for their ability to reduce seizure activity in animal models.

Table 1: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
N-(4-methylphenyl)-N'-(5-bromo-thiazol-2-yl)ureaThiazole ring, urea linkageAnticancer
4-methyl-N-(6-sulfamoyl-thiazol-2-yl)-benzamideSulfamoyl group, benzamide coreAntimicrobial
N-(5-fluorothiazol-2-yl)-N'-(4-methoxyphenyl)ureaFluorinated thiazole, urea linkageAntiviral

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Interaction with Enzymes and Receptors : The compound may interact with specific enzymes or receptors involved in cellular signaling pathways. For instance, thiazole derivatives have been shown to inhibit various kinases implicated in cancer progression.
  • Induction of Apoptosis : Similar compounds have been reported to induce apoptosis in cancer cells by activating intrinsic pathways that lead to programmed cell death.

Case Studies and Research Findings

Several studies have investigated the biological activities of thiazole derivatives:

  • Anticancer Studies : Research has demonstrated that thiazole-based compounds can inhibit the growth of cancer cell lines such as A431 and Jurkat cells with IC50 values lower than standard chemotherapeutics like doxorubicin . Molecular dynamics simulations indicated that these compounds primarily interact with target proteins through hydrophobic contacts.
  • Antimicrobial Activity : A series of thiazole derivatives were tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations.
  • Anticonvulsant Activity : In animal models, certain thiazole-integrated compounds exhibited significant anticonvulsant properties, providing a basis for further exploration in treating epilepsy .

Properties

IUPAC Name

3,5-dimethoxy-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S2/c1-27-14-9-13(10-15(11-14)28-2)19(24)22-20-21-17-6-5-16(12-18(17)29-20)30(25,26)23-7-3-4-8-23/h5-6,9-12H,3-4,7-8H2,1-2H3,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJFORSESJAIBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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